molecular formula C20H16Cl2N4O3 B11463290 N-(3-chlorobenzyl)-5-{[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxamide

N-(3-chlorobenzyl)-5-{[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B11463290
M. Wt: 431.3 g/mol
InChI Key: MBGQKRMAZCOJHK-UHFFFAOYSA-N
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Description

5-{[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles and oxazoles. These heterocyclic compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 5-{[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification, hydrazination, salt formation, and cyclization to form the oxadiazole ring . The oxazole ring is then formed through further cyclization reactions. Industrial production methods may involve optimizing these steps for higher yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-{[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other oxadiazole and oxazole derivatives, such as:

  • 5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE
  • N-[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]-CARBOXAMIDES These compounds share structural similarities but may differ in their biological activities and applications. The unique combination of oxadiazole and oxazole rings in 5-{[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE contributes to its distinct properties and potential uses.

Properties

Molecular Formula

C20H16Cl2N4O3

Molecular Weight

431.3 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-5-[[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H16Cl2N4O3/c21-14-6-4-13(5-7-14)20-24-18(26-29-20)10-16-9-17(25-28-16)19(27)23-11-12-2-1-3-15(22)8-12/h1-8,16H,9-11H2,(H,23,27)

InChI Key

MBGQKRMAZCOJHK-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C(=O)NCC2=CC(=CC=C2)Cl)CC3=NOC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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